molecular formula C13H15F2NO B1409116 1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide CAS No. 1805781-63-8

1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide

Cat. No.: B1409116
CAS No.: 1805781-63-8
M. Wt: 239.26 g/mol
InChI Key: IWUULBRTMVSWBD-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide is a compound characterized by the presence of a cyclohexane ring attached to a carboxylic acid amide group, with two fluorine atoms substituted at the 3 and 5 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-difluorophenyl cyclohexanecarboxylate.

    Amidation Reaction: The ester is then subjected to an amidation reaction using ammonia or an amine under controlled conditions to yield the desired amide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

    1-(3,5-Dichlorophenyl)-cyclohexanecarboxylic acid amide: Similar structure but with chlorine atoms instead of fluorine.

    1-(3,5-Dibromophenyl)-cyclohexanecarboxylic acid amide: Bromine atoms substituted at the 3 and 5 positions.

    1-(3,5-Dimethylphenyl)-cyclohexanecarboxylic acid amide: Methyl groups instead of halogens.

Uniqueness: 1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(3,5-difluorophenyl)cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO/c14-10-6-9(7-11(15)8-10)13(12(16)17)4-2-1-3-5-13/h6-8H,1-5H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUULBRTMVSWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC(=C2)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid amide

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